molecular formula C19H27N3O4 B2491440 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide CAS No. 946382-62-3

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2491440
CAS RN: 946382-62-3
M. Wt: 361.442
InChI Key: YZRXTJXKKWYSOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, similar in complexity, utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), indicating a possible pathway for constructing related compounds (Stefely et al., 2010).

Molecular Structure Analysis

The molecular structure is crucial for understanding a compound's reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are common methods for structural analysis. For instance, the structure of 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one reveals a nonplanar molecule with specific torsion angles, providing insights into the spatial arrangement of similar compounds (Rajesh et al., 2010).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, compounds with the benzodioxole moiety can undergo specific reactions due to the electron-rich oxygen atoms. A related study on the synthesis of oxalamides demonstrates the chemical versatility of similar structures (Mamedov et al., 2016).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and boiling point, are essential for determining a compound's suitability for various applications. These properties are influenced by molecular weight, polarity, and functional groups. The analysis of related compounds can provide a basis for predicting these properties.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different reagents, are determined by the compound's functional groups. Studies on similar compounds, such as the synthesis and structural study of related piperidines, offer valuable information on potential reactivity patterns and stability (Vimalraj et al., 2010).

Scientific Research Applications

Synthesis and Reactivity

  • Benzylation of Alcohols : The compound 2-Benzyloxy-1-methylpyridinium triflate (1) has been studied for its ability to convert alcohols into benzyl ethers upon warming. This process is significant in the synthesis of complex organic molecules (Poon & Dudley, 2006).

  • Aminopiperidinecoumarin Antagonists : The compound 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one (7) has been identified as a potent, orally bioavailable melanin concentrating hormone receptor 1 (MCHr1) antagonist. It demonstrated potential in causing dose-dependent weight loss in diet-induced obese mice but also revealed adverse hemodynamic effects in a cardiovascular safety model (Kym et al., 2005).

  • Synthesis of Hybrid d10 Metal-Organic Frameworks : N,N'-di(3-methylpyridyl)oxalamide (L1) and N,N'-di(4-methylpyridyl)oxalamide (L2) have been used in the synthesis of coordination polymers (CPs) with Zn(II) and Co(II) metal salts. These CPs have been studied for their structures and properties, contributing to the development of novel materials in chemistry (Lakshmanan et al., 2022).

Biological Activities and Applications

  • Anticancer Activity : The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) and its potent lipid-soluble inhibitor properties against mammalian dihydrofolate reductase have shown significant activity against Walker 256 carcinosarcoma in rats, indicating potential in cancer treatment (Grivsky et al., 1980).

  • Antioxidant Enzymes and Alzheimer's Disease Therapy : The compound ASS234, a multitarget propargylamine, has been identified as a potential treatment for Alzheimer's disease. It acts as an inhibitor of human acetylcholinesterase and monoamine oxidase, also inhibiting β-amyloid aggregation and exerting antioxidant effects (Ramos et al., 2016).

  • Antiproliferative Effects and DNA Binding : Dinuclear gold(III) oxo complexes with bipyridyl ligands have been investigated for their cytotoxic and anticancer properties. They demonstrate moderate to high antiproliferative effects against human ovarian carcinoma cell lines and show specific reactivity with proteins and DNA (Casini et al., 2006).

Mechanism of Action

While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide” is not mentioned, similar compounds have shown anticancer activity. For instance, one compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

While specific safety and hazard information for “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For instance, it may be irritating to eyes, skin, and respiratory tract .

Future Directions

The future directions for “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies are also needed to fully understand its mechanism of action, safety profile, and physical and chemical properties.

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-13(2)22-7-5-14(6-8-22)10-20-18(23)19(24)21-11-15-3-4-16-17(9-15)26-12-25-16/h3-4,9,13-14H,5-8,10-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRXTJXKKWYSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

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